Salvianolic acid A hydrate is a hydrophilic polyphenolic compound derived from the root of Salvia miltiorrhiza, commonly known as Danshen. This compound has gained attention due to its diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties. Salvianolic acid A hydrate is recognized for its role in traditional Chinese medicine and has been extensively studied for its therapeutic potential in various diseases, particularly cardiovascular disorders.
Salvianolic acid A is primarily extracted from Salvia miltiorrhiza, a plant widely used in traditional medicine for the treatment of cardiovascular diseases. The extraction process typically involves the use of solvents to isolate the active compounds from the plant material, with water being a common solvent due to the hydrophilic nature of salvianolic acid A .
Salvianolic acid A belongs to the class of caffeic acid derivatives and is categorized as a polyphenol. Its structure features multiple hydroxyl groups, contributing to its high antioxidant capacity. The compound is classified as a water-soluble phenolic compound, which enhances its bioavailability and therapeutic efficacy in aqueous environments .
The synthesis of salvianolic acid A can be achieved through various methods, including extraction from natural sources and total synthesis in the laboratory. The extraction method typically involves:
For total synthesis, recent advancements have focused on optimizing synthetic routes to improve yield and purity. Techniques such as microwave-assisted synthesis and enzymatic methods have been explored to enhance efficiency .
Salvianolic acid A has a complex molecular structure characterized by multiple aromatic rings and hydroxyl groups. Its chemical formula is , with a molecular weight of approximately 462.41 g/mol.
Salvianolic acid A participates in various chemical reactions that contribute to its biological activity:
The mechanism of action of salvianolic acid A involves several pathways:
Studies have shown that salvianolic acid A significantly reduces markers of oxidative stress and inflammation in animal models of cardiovascular diseases .
Relevant analyses indicate that salvianolic acid A maintains stability across a range of pH levels but may degrade under extreme conditions .
Salvianolic acid A has been extensively studied for its potential applications in:
SAA hydrate mitigates oxidative stress in vascular endothelial cells by enhancing endogenous antioxidant defenses and suppressing pro-oxidant enzymes. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which translocates to the nucleus and binds to antioxidant response elements (ARE), upregulating heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT) [3] [8]. In human umbilical vein endothelial cells (HUVECs), SAA (10–50 μg/mL) reduces H₂O₂-induced reactive oxygen species (ROS) by 45–78% and inhibits NADPH oxidase (NOX4) expression, preventing mitochondrial membrane depolarization [3] [5]. This antioxidant capacity preserves nitric oxide (NO) bioavailability, critical for vasodilation and endothelial barrier integrity. In vivo, SAA hydrate (7.5–30 mg/kg) suppresses NLRP3 inflammasome activation and endothelial pyroptosis in cerebral ischemia-reperfusion models, as evidenced by reduced caspase-1 and IL-1β levels [3].
Table 1: SAA Hydrate-Mediated Antioxidant Effects
Molecular Target | Effect of SAA | Experimental Model | Outcome |
---|---|---|---|
Nrf2/ARE pathway | Activation | HUVECs + H₂O₂ | ↑ SOD, CAT, HO-1; ↓ ROS by 78% |
NOX4 | Suppression | Rat aortic tissue | ↓ Superoxide anion production (52%) |
NLRP3 inflammasome | Inhibition | Rat cerebral I/R model | ↓ Caspase-1, IL-1β, GSDMD-N fragments |
Mitochondrial ROS | Scavenging | Diabetic cardiomyocytes | Restored ATP synthesis; ↓ lipid peroxidation |
SAA hydrate disrupts endothelial-leukocyte adhesion by suppressing pro-inflammatory transcription factors. It inhibits TNF-α-induced nuclear factor-kappa B (NF-κB) nuclear translocation by preventing IκBα phosphorylation and degradation, thereby reducing vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) expression [1] [3]. Concurrently, SAA attenuates the extracellular signal-regulated kinase (ERK)/activator protein-1 (AP-1) axis, blocking c-Fos/c-Jun dimerization and subsequent monocyte chemoattractant protein-1 (MCP-1) synthesis [1]. In hyperglycemic endothelial cells, SAA (20 μg/mL) decreases VCAM-1 and ICAM-1 by 60–75%, limiting monocyte adhesion and transendothelial migration [3] [8]. In vivo, SAA reduces aortic macrophage infiltration by 40% in apolipoprotein E-deficient (ApoE⁻/⁻) mice, slowing atherosclerotic plaque progression [10].
Table 2: Anti-Adhesive Effects of SAA Hydrate
Pathway | Target Molecule | Effect of SAA | Adhesion Marker Reduction |
---|---|---|---|
NF-κB | VCAM-1, ICAM-1 | Transcriptional downregulation | 60–75% in HUVECs |
ERK/AP-1 | MCP-1 | Phosphorylation inhibition | 55% in VSMCs |
Integrin signaling | E-selectin | Expression suppression | 70% in diabetic rat aorta |
SAA hydrate stabilizes atherosclerotic plaques by inhibiting matrix metalloproteinase (MMP) secretion and activity in vascular smooth muscle cells (VSMCs). It downregulates MMP-2 and MMP-9 expression by blocking angiotensin II-induced JNK and ERK phosphorylation, while upregulating tissue inhibitor of metalloproteinase-1 (TIMP-1) [1] [10]. In human aortic VSMCs, SAA (5–20 μM) reduces gelatinolytic activity by 35–80% and suppresses TNF-α-driven MMP-9 transcription via AP-1 inactivation [1] [3]. This attenuates extracellular matrix degradation and VSMC migration into the intima, critical for plaque stability. In vivo, SAA hydrate (10 mg/kg/day) decreases aortic MMP-9 expression by 65% and collagen degradation in atherosclerotic rabbits, increasing fibrous cap thickness [10].
SAA hydrate directly targets the transgelin (SM22α)-actin complex to enhance coronary microvascular perfusion in myocardial ischemia. Transgelin, an actin-binding protein, regulates cytoskeletal reorganization and vascular contractility. SAA binds to transgelin with a dissociation constant (Kd) of 3.2 μM, stabilizing its interaction with F-actin and promoting actin filament bundling [4]. This stabilizes coronary endothelial integrity and enhances contractility, improving blood flow in ischemic regions. In transgelin-knockout mice, SAA loses its cardioprotective effects, confirming target specificity [4]. In vivo, SAA (0.5 mg/kg) increases coronary blood flow by 40% and reduces infarct size by 52% in myocardial ischemia models, effects absent in transgelin-deficient mice [4] [5]. A derivative, SAA-30, developed based on this mechanism, shows 3-fold higher binding affinity and efficacy in ex vivo heart models [4].
Table 3: SAA Hydrate's Target-Specific Effects
Target Protein | Binding Affinity (Kd) | Biological Effect | Functional Outcome |
---|---|---|---|
Transgelin (SM22α) | 3.2 μM | Stabilizes F-actin bundling | ↑ Coronary contractility; ↓ infarct size |
Actin filaments | Competitive binding | Modulates cytoskeletal reorganization | Improves microvascular perfusion |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2